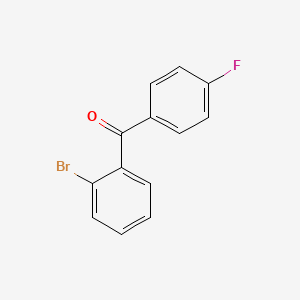

2-Bromo-4'-Fluorobenzophenone

Description

BenchChem offers high-quality 2-Bromo-4'-Fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4'-Fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPRFGMOLQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501906 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-46-6 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-Fluorobenzophenone: Synthesis, Properties, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, halogenated benzophenones serve as pivotal structural motifs and versatile synthetic intermediates. Among these, 2-Bromo-4'-Fluorobenzophenone emerges as a compound of significant interest. Its unique substitution pattern—a bromine atom ortho to the carbonyl bridge and a fluorine atom on the adjacent phenyl ring—imparts a distinct combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 2-Bromo-4'-Fluorobenzophenone, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of the bromo and fluoro substituents offers multiple avenues for synthetic elaboration, making it a valuable building block for complex molecular architectures.

Synthesis of 2-Bromo-4'-Fluorobenzophenone: A Mechanistic Approach

The primary and most efficient method for the synthesis of 2-Bromo-4'-Fluorobenzophenone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond that constitutes the ketone backbone.[1][2]

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The Lewis acid activates the acyl halide, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired aryl ketone.[4]

A plausible synthetic route to 2-Bromo-4'-Fluorobenzophenone involves the acylation of fluorobenzene with 2-bromobenzoyl chloride.

Caption: Workflow for the synthesis of 2-Bromo-4'-Fluorobenzophenone.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the isomeric 4-bromo-4'-fluorobenzophenone and serves as a representative procedure.[5]

Materials:

-

Fluorobenzene

-

2-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a nitrogen inlet, stirrer, and reflux condenser, add fluorobenzene and 2-bromobenzoyl chloride.

-

Cool the mixture to 0°C using an ice bath.

-

Gradually add anhydrous aluminum chloride to the cooled mixture with stirring.

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 2-Bromo-4'-Fluorobenzophenone as a solid.

Physicochemical and Spectroscopic Properties

2-Bromo-4'-Fluorobenzophenone is a solid at room temperature.[6] Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 573-46-6 | [6][7] |

| Molecular Formula | C₁₃H₈BrFO | [6][7] |

| Molecular Weight | 279.1 g/mol | [6][7] |

| Appearance | Solid | [6] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the seven aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a ketone carbonyl signal around 195 ppm. Signals for the carbon attached to fluorine would show a characteristic doublet due to C-F coupling. Aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to bromine also identifiable.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretching of the ketone.[8] Aromatic C-H stretching would be observed in the 3000-3100 cm⁻¹ region, and C-F and C-Br stretching vibrations would appear at lower wavenumbers (around 1250 cm⁻¹ and 700 cm⁻¹, respectively).[8]

Caption: Key expected spectroscopic features of 2-Bromo-4'-Fluorobenzophenone.

Applications in Research and Development

The synthetic utility of 2-Bromo-4'-Fluorobenzophenone lies in the reactivity of its functional groups, making it a valuable building block in medicinal chemistry and organic synthesis.

A Versatile Scaffold in Drug Discovery

Halogenated phenols and their derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[9][10] The bromine atom in 2-Bromo-4'-Fluorobenzophenone can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.[10] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[9]

This structural motif is found in compounds designed as:

-

Kinase Inhibitors: As a key intermediate for potent inhibitors of enzymes like the epidermal growth factor receptor (EGFR).[9]

-

Enzyme Inhibitors: Derivatives have shown activity against enzymes such as carbonic anhydrase and acetylcholinesterase.[9][10]

Caption: Relationship between the structure and applications of 2-Bromo-4'-Fluorobenzophenone.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Bromo-4'-Fluorobenzophenone was not found, data for related compounds like 4-fluorobenzophenone and 2-bromo-4-fluorophenol indicate that it should be handled with care.[11] It is likely to be an irritant to the skin, eyes, and respiratory system.[12]

Recommended Precautions:

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

2-Bromo-4'-Fluorobenzophenone stands as a synthetically valuable compound with significant potential in the development of novel therapeutics and functional materials. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The distinct reactivity conferred by its halogen substituents provides a versatile platform for molecular elaboration. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized building blocks is poised to grow, further solidifying the importance of 2-Bromo-4'-Fluorobenzophenone in the synthetic chemist's toolkit.

References

- Benchchem. Spectral Analysis of 2-Bromo-4'-fluoro-3'-methylbenzophenone: A Technical Guide.

- FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?

- Benchchem. Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.

- Benchchem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.

- ChemicalBook. 2-BROMO-4'-FLUOROBENZOPHENONE | 573-46-6.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorophenol in Pharmaceutical Synthesis.

- PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone.

- ChemicalBook. 2-BROMO-4'-FLUOROBENZOPHENONE CAS#: 573-46-6.

- Sigma-Aldrich.

- ChemicalBook. 2-Bromo-4-fluorobenzaldehyde synthesis.

- Thermo Fisher Scientific.

- Google Patents. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

- Sigma-Aldrich. 2-Bromo-4-fluoroacetophenone 97 403-29-2.

- StudyCorgi.

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken

- Thermo Fisher Scientific.

- SpectraBase. 2-Bromo-4'-fluoroacetophenone - Spectra.

- Synquest Labs. 4-Bromo-4'-fluorobenzophenone.

- PubChem. 4-Bromo-2-fluorobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.

- Fisher Scientific.

- PubChem. 2-Bromo-4-fluorobenzaldehyde.

- Wikipedia. Friedel–Crafts reaction.

- SpectraBase. 2-Bromo-4'-fluoroacetophenone - Optional[1H NMR] - Chemical Shifts.

- Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction.

- Sigma-Aldrich.

- Master Organic Chemistry. EAS Reactions (3)

- TCI AMERICA. 2-Bromo-4-fluorobenzaldehyde 59142-68-6.

Sources

- 1. studymoose.com [studymoose.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-BROMO-4'-FLUOROBENZOPHENONE | 573-46-6 [chemicalbook.com]

- 7. 2-BROMO-4'-FLUOROBENZOPHENONE CAS#: 573-46-6 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

2-Bromo-4'-Fluorobenzophenone CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4'-Fluorobenzophenone, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into its properties, synthesis, and applications, particularly within the pharmaceutical industry.

Core Identification and Physicochemical Properties

2-Bromo-4'-Fluorobenzophenone is a halogenated aromatic ketone with the chemical formula C₁₃H₈BrFO. Its unique structure, featuring a bromine atom on one phenyl ring and a fluorine atom on the other, makes it a valuable building block in organic synthesis.

CAS Number: 573-46-6[1]

Molecular Formula: C₁₃H₈BrFO

Molecular Weight: 279.1 g/mol [1]

A thorough understanding of its physical properties is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Boiling Point | 166.8 °C | [2] |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the 8 aromatic protons.

-

¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon (δ > 190 ppm) and the aromatic carbons. The carbon attached to the bromine atom will be influenced by the "heavy atom effect," potentially shifting it upfield more than expected based on electronegativity alone.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other significant peaks will include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C ring stretching (1400-1600 cm⁻¹), and C-Br and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of halogen atoms.

Synthesis and Chemical Reactivity

The primary synthetic route to 2-Bromo-4'-Fluorobenzophenone is through a Friedel-Crafts acylation reaction . This well-established method provides a direct and efficient means of forming the diaryl ketone structure.

Conceptual Synthesis Workflow:

Caption: Friedel-Crafts Acylation for 2-Bromo-4'-Fluorobenzophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction vessel with a suitable solvent (e.g., dichloromethane) and fluorobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

-

Acyl Chloride Addition: Add 2-bromobenzoyl chloride dropwise to the cooled mixture while maintaining the temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 2-Bromo-4'-Fluorobenzophenone.

The bromine and fluorine substituents on the aromatic rings provide reactive handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Development

Benzophenone-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities. The presence of halogen atoms, such as bromine and fluorine, can enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity.

While specific applications for 2-Bromo-4'-Fluorobenzophenone are not extensively documented in publicly available literature, its structural motifs are found in various pharmaceutical intermediates. For instance, fluorobenzophenone derivatives are key intermediates in the synthesis of drugs like Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of such complex molecules often involves multi-step processes where halogenated benzophenones serve as crucial starting materials.

The reactivity of the bromine and fluorine atoms allows for the strategic introduction of various functional groups, making 2-Bromo-4'-Fluorobenzophenone a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion

2-Bromo-4'-Fluorobenzophenone is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a benzophenone core and halogen substituents provides a versatile platform for the construction of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. Further investigation into its specific applications and the full characterization of its properties will undoubtedly continue to enhance its value to the scientific community.

References

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC.

- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. PubChem.

- 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem.

- 2-BROMO-4'-FLUOROBENZOPHENONE | 573-46-6. ChemicalBook. (2025-01-27).

- 2-bromo-4-fluorobenzophenone [573-46-6]. Chemsigma.

- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Benchchem.

- An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermedi

- Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY D

- 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum. ChemicalBook.

- News - 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermedi

- FTIR spectrum of 2,3,4-trihydroxybenzophenone.

- An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents. Benchchem.

- 4 - SAFETY D

- Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. (2025-09-12).

- SAFETY D

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- 1 | Page Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.

- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. NIH. (2022-12-23).

- 4-Fluorobenzophenone | C13H9FO | CID 67663. PubChem.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). PPRTV Library. (2017-09-25).

- SAFETY DATA SHEET. Fisher Scientific. (2021-12-24).

- Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.

- Personal Protective Equipment (PPE) for Industrial Chemicals.

- p-Bromo Benzophenone CAS No 90-90-4 MATERIAL SAFETY D

- How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. FAQ.

- Mass Spectrometry. MSU chemistry.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral D

- PRODUCT BROCHURE Personal protective equipment and consumables. SKAN.

- The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. (2026-01-06).

- 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum. ChemicalBook.

- SAFETY D

- Mass Spectrometry: Fragment

- 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Chemsrc. (2025-08-27).

- 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) Properties | Density, Cp, Viscosity. Mol-Instincts.

- Nomination Background: Benzophenone. National Toxicology Program (NTP). (1991-10-04).

Sources

- 1. 2-BROMO-4'-FLUOROBENZOPHENONE | 573-46-6 [chemicalbook.com]

- 2. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Bromo-4'-Fluorobenzophenone

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical and materials science, substituted benzophenones serve as critical scaffolds and synthetic intermediates. 2-Bromo-4'-Fluorobenzophenone (CAS No. 573-46-6) is a prime example, incorporating a unique arrangement of electron-withdrawing and sterically influential substituents that dictate its reactivity and potential applications.[1][2] The precise structural confirmation of such molecules is not merely an academic exercise; it is the foundational requirement for ensuring purity, predicting reactivity, and guaranteeing reproducible outcomes in drug development and chemical synthesis.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 2-Bromo-4'-Fluorobenzophenone. We will move beyond a simple presentation of data, delving into the causality behind the observed spectral features and outlining the self-validating protocols required for robust and reliable characterization.

Caption: Molecular Structure of 2-Bromo-4'-Fluorobenzophenone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular structure.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR is predicated on its ability to resolve constitutional isomers. For a molecule like 2-Bromo-4'-Fluorobenzophenone, a Friedel-Crafts acylation synthesis could potentially yield isomers depending on the site of substitution.[3] NMR provides unambiguous proof of the "2-Bromo" and "4'-Fluoro" substitution pattern through the distinct chemical shifts and coupling (splitting) patterns of the aromatic protons and carbons. The electronegativity of the halogen substituents and the anisotropic effect of the carbonyl group create a unique electronic environment for each nucleus, resulting in a characteristic spectral fingerprint.[4][5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust protocol is essential for generating reproducible and accurate NMR data.

-

Sample Preparation: Accurately weigh 10-20 mg of the 2-Bromo-4'-Fluorobenzophenone sample. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for benzophenones and has a well-defined residual solvent peak.[3]

-

Internal Standard: Add Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference standard for both ¹H and ¹³C spectra.[5][6]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

Spectrometer Tuning: The instrument must be tuned to the correct frequency for the specific probe and sample, and the magnetic field must be "shimmed" to optimize its homogeneity, ensuring sharp, symmetrical peaks.

-

Spectral Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For ¹³C analysis, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet, simplifying the spectrum.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the two substituted aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet of Doublets (dd) | 2H | H-2', H-6' |

| ~ 7.2 - 7.7 | Multiplet | 4H | H-3, H-4, H-5, H-6 |

| ~ 7.1 - 7.2 | Triplet (t) or dd | 2H | H-3', H-5' |

-

Fluorophenyl Ring (Primed Protons): The protons on the 4'-fluorophenyl ring (H-2'/H-6' and H-3'/H-5') are chemically equivalent due to symmetry. The protons ortho to the fluorine (H-3'/H-5') will appear as a triplet or doublet of doublets due to coupling with both the fluorine atom and the adjacent ortho protons. The protons ortho to the carbonyl group (H-2'/H-6') will be deshielded and appear further downfield.

-

Bromophenyl Ring (Unprimed Protons): The four adjacent protons on the 2-bromophenyl ring will give rise to a complex multiplet pattern. The lack of symmetry and the varying electronic effects of the bromine atom and the carbonyl group prevent simple first-order splitting patterns.

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 194 - 196 | C=O | Carbonyl carbons are highly deshielded and appear significantly downfield.[4] |

| ~ 165 (d, ¹JCF ≈ 255 Hz) | C-4' | Carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF). |

| ~ 120 - 140 | Aromatic CH & C-Br, C-1, C-1' | The remaining 11 aromatic carbons reside in this region. |

| ~ 122 | C-2 (ipso-Br) | The "heavy atom effect" of bromine shields the directly attached carbon, shifting it upfield relative to what would be expected based on electronegativity alone.[7] |

-

Key Signals: The most diagnostic signal is the carbonyl carbon, which is unambiguously found at the low-field end of the spectrum (~160-220 ppm).[4] The carbon attached to the fluorine (C-4') will appear as a doublet with a very large coupling constant, which is a definitive marker for the C-F bond.

Part 2: Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, efficient method for analyzing solid samples without extensive preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid 2-Bromo-4'-Fluorobenzophenone sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to apply firm, consistent contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Perform a baseline correction and label the significant absorption peaks.

Caption: Workflow for ATR-FTIR Analysis.

IR Spectrum: Analysis and Interpretation

The IR spectrum is dominated by a few key vibrational bands that confirm the molecular architecture.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1660 - 1640 | Strong | Conjugated Ketone C=O Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1230 - 1210 | Strong | C-F Stretch |

| ~ 1100 - 1000 | Medium | C-Br Stretch |

| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |

-

The Carbonyl Signature: The most prominent feature in the spectrum is the strong absorption band for the conjugated C=O group, expected around 1650 cm⁻¹.[8] Its position confirms the presence of the ketone and its conjugation with the aromatic rings.

-

Halogen Vibrations: The C-F and C-Br stretching vibrations are also important, though they appear in the more crowded "fingerprint" region of the spectrum.[9] The presence of a strong band around 1220 cm⁻¹ is highly indicative of the C-F bond.

Part 3: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique that separates the analyte from impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample travels through a capillary column, separating the target compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum: Analysis and Interpretation

The mass spectrum reveals the molecular mass and the tell-tale isotopic signature of bromine.

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 278 / 280 | ~1:1 | [M]⁺, Molecular Ion |

| 183 / 185 | ~1:1 | [C₇H₄BrO]⁺ |

| 123 | High | [C₇H₄FO]⁺ |

| 105 | High | [C₇H₅O]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

-

The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units ([M]⁺ at 278 and [M+2]⁺ at 280). This pattern is definitive proof of the presence of a single bromine atom in the molecule.

-

Key Fragmentation Pathways: In EI-MS, benzophenones typically fragment at the bonds adjacent to the carbonyl group. The primary fragmentation pathways involve the formation of stable acylium ions.

Caption: Proposed Fragmentation of 2-Bromo-4'-Fluorobenzophenone.

Conclusion: A Unified Structural Verdict

The structural elucidation of 2-Bromo-4'-Fluorobenzophenone is a clear demonstration of the synergy between different spectroscopic techniques.

-

NMR establishes the definitive connectivity of the carbon and hydrogen framework, confirming the 2- and 4'- substitution pattern.

-

IR provides rapid confirmation of the essential functional groups, most notably the conjugated carbonyl moiety.

-

MS confirms the elemental composition (C₁₃H₈BrFO) via the molecular weight and unambiguously verifies the presence of a single bromine atom through its characteristic isotopic signature.

Together, these methods provide a comprehensive, self-validating dataset that confirms the molecule's identity with a high degree of certainty, fulfilling the rigorous standards required for research and development in the chemical and pharmaceutical industries.

References

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NotVoodoo. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information. (n.d.). General experimental information. Retrieved from a relevant scientific publication's supporting information document. [Generic citation as direct link is unavailable; content reflects standard experimental reporting.]

-

PubChem. (n.d.). 4-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). p-Bromofluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

- Google Patents. (2004). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

AIP Publishing. (2021). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

-

Taylor & Francis Online. (2021). Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone Using Density Functional Theory. Retrieved from [Link]

- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

SciSpace. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Retrieved from [Link]

-

FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

NIST. (n.d.). p-Fluorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. 2-BROMO-4'-FLUOROBENZOPHENONE CAS#: 573-46-6 [m.chemicalbook.com]

- 2. 2-BROMO-4'-FLUOROBENZOPHENONE | 573-46-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Bromo-4'-Fluorobenzophenone as a Versatile Building Block in Organic Synthesis

Abstract

2-Bromo-4'-fluorobenzophenone is a trifunctional synthetic building block of significant strategic value to the fields of medicinal chemistry and materials science. Possessing a ketone, an aryl bromide, and a fluorinated aromatic ring, this molecule offers three distinct points for chemical modification, enabling the construction of complex molecular architectures. The sterically hindered ortho-bromine atom provides a handle for modern cross-coupling reactions, the ketone functionality allows for a host of classical transformations, and the electron-withdrawing 4-fluorophenyl moiety imparts desirable physicochemical properties, such as metabolic stability and enhanced binding interactions. This guide provides an in-depth analysis of the synthesis of 2-bromo-4'-fluorobenzophenone and explores its utility in key synthetic transformations, supported by field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Bromo-4'-Fluorobenzophenone

In the landscape of drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic route. 2-Bromo-4'-fluorobenzophenone (CAS 573-46-6) has emerged as a preeminent building block due to the orthogonal reactivity of its functional groups.

-

The Aryl Bromide: The bromine atom, positioned ortho to the carbonyl bridge, is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals.[1]

-

The Ketone Carbonyl: The benzophenone core provides a robust ketone functionality. This electrophilic center is amenable to nucleophilic attack, enabling chain elongation, the introduction of new stereocenters, and conversion into other functional groups such as alcohols, alkenes, and heterocycles.

-

The Fluorinated Ring: The fluorine atom on the second aromatic ring is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to protein targets through favorable electrostatic interactions.

This unique combination makes 2-bromo-4'-fluorobenzophenone a powerful tool for generating libraries of complex molecules for biological screening and for the targeted synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

| Property | Value |

| CAS Number | 573-46-6[2] |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 63-67 °C |

Synthesis of 2-Bromo-4'-Fluorobenzophenone: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for preparing 2-bromo-4'-fluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride.[3][4] This reaction relies on the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich fluorobenzene ring.

Mechanism and Rationale

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5] Fluorobenzene is used as the reaction partner; the fluorine atom is an ortho-, para-directing group, but due to steric hindrance from the bulky acylium ion and the bromine on the other ring, acylation occurs predominantly at the para-position, yielding the desired 4'-fluoro isomer with high selectivity.

Visualizing the Synthesis Workflow

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: To a reaction vial, add 2-bromo-4'-fluorobenzophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

-

Solvent Addition: Evacuate and backfill the vial with nitrogen or argon. Add a degassed 10:1 mixture of toluene and water.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography on silica gel to yield the coupled biaryl product.

This reaction forms a C-N bond between the aryl bromide and an amine, a crucial transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [6][7] Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, making it more nucleophilic for coupling.

-

Catalyst System: Similar to Suzuki coupling, specialized palladium/ligand systems are necessary to facilitate the reaction, especially with less nucleophilic amines or sterically hindered substrates. [8]

Grignard Reagent Formation and Subsequent Reactions

The aryl bromide can be converted into a Grignard reagent, a potent carbon nucleophile. However, the presence of the ketone presents a challenge, as the Grignard reagent, once formed, can react with the starting material.

Self-Validating Protocol: Barbier-Type Conditions

To circumvent this issue, a Barbier-type reaction is employed, where the aryl bromide is reacted with magnesium in the presence of the electrophile. [9]This ensures that the Grignard reagent is formed in low concentration and reacts immediately with the electrophile, minimizing self-condensation.

Protocol: Barbier Reaction with an Aldehyde

-

Setup: In a flame-dried flask under argon, place magnesium turnings (1.5 eq) and a crystal of iodine (to activate the magnesium surface).

-

Reagent Addition: Add a solution of 2-bromo-4'-fluorobenzophenone (1.0 eq) and an aldehyde (e.g., hexanal, 1.2 eq) in anhydrous THF dropwise to the magnesium suspension. [10]3. Initiation & Reaction: Gentle warming or sonication may be required to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. Once initiated, maintain a steady reflux by controlling the rate of addition. Stir for an additional 1-2 hours after the addition is complete.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers, concentrate, and purify by column chromatography to yield the tertiary alcohol.

Nucleophilic Addition to the Carbonyl Group

The ketone can be selectively targeted, leaving the aryl bromide intact for subsequent cross-coupling. A common transformation is the reduction to a secondary alcohol.

Protocol: Reduction with Sodium Borohydride

-

Setup: Dissolve 2-bromo-4'-fluorobenzophenone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition is exothermic.

-

Reaction: After the addition, remove the ice bath and stir at room temperature for 1-2 hours.

-

Workup: Quench the reaction by slowly adding water, then acidify with 1M HCl to destroy excess NaBH₄.

-

Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry, and concentrate to yield (2-bromophenyl)(4-fluorophenyl)methanol, which can be used directly in the next synthetic step.

Case Study: Synthesis of a Benzofuran Scaffold

Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals. [6]2-Bromo-4'-fluorobenzophenone is an excellent precursor for their synthesis via a two-step sequence involving reduction followed by an intramolecular Ullmann-type coupling.

Data Summary for Benzofuran Synthesis

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Carbonyl Reduction | NaBH₄, Methanol | >95% |

| 2 | Intramolecular C-O Coupling | CuI, L-Proline, K₂CO₃, DMSO | 70-85% |

This sequence highlights the power of orthogonal reactivity: the ketone is addressed first under standard conditions, and then the aryl bromide is used to construct the heterocyclic ring under palladium- or copper-catalyzed conditions.

Summary and Future Outlook

2-Bromo-4'-fluorobenzophenone is more than a simple intermediate; it is a versatile platform for the efficient construction of complex molecules. Its three distinct functional handles allow for a modular and convergent approach to synthesis. The protocols and rationale described herein provide a robust framework for its utilization. Future applications will likely see this building block employed in the synthesis of novel covalent inhibitors, advanced materials for organic electronics, and as a key fragment in DNA-encoded library synthesis, further cementing its role as an indispensable tool in modern organic chemistry.

References

-

ChemicalBook: 2-bromo-4-fluorobenzaldehyde synthesis . ChemicalBook.

-

FAQ: How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? . worldofchemicals.com.

-

CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde . Google Patents.

-

Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene . Benchchem.

-

4-Fluorobenzaldehyde Synthesis Intermediate: The Significance of 2-Bromo-4-fluorobenzaldehyde . NINGBO INNO PHARMCHEM CO.,LTD.

-

CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone . Google Patents.

-

CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide . Google Patents.

-

Grignard Reaction - Web Pages . University of Wisconsin-River Falls.

-

An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate . Jingye.

-

Friedel Crafts Acylation of Benzene Reaction Mechanism . YouTube.

-

Suzuki Coupling . Organic Chemistry Portal.

-

Hexanal | C6H12O | CID 6184 . PubChem - NIH.

-

The Suzuki Reaction . A. M. Spuul.

-

Experimental Chemistry II - Poster Abstracts for 2010 . Oregon State University.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry.

-

7: The Grignard Reaction (Experiment) . Chemistry LibreTexts.

-

Friedel-Crafts acylation of benzene . chemguide.co.uk.

-

Suzuki-Miyaura Cross Coupling Reaction . TCI Chemicals.

-

Experiment 13: Grignard Reaction . UW-Madison Chemistry.

-

C. The Friedel-Crafts Acylation of Benzene . Chemistry LibreTexts.

-

US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde . Google Patents.

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube.

-

The Friedel-Crafts Alkylation and Acylation of Benzene . MCC Organic Chemistry.

-

Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry.

-

CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile . Google Patents.

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres . Nature Communications via PMC - NIH.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing.

-

CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene . Google Patents.

-

China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer . Ruiyuan.

-

2-Bromo-4'-Fluorobenzophenone | 573-46-6 . Benchchem.

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal.

-

Buchwald–Hartwig amination . Wikipedia.

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate.

Sources

- 1. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 2. benchchem.com [benchchem.com]

- 3. Experimental Chemistry II [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hexanal | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4'-Fluorobenzophenone

Abstract

2-Bromo-4'-Fluorobenzophenone is a key bifunctional building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its unique electronic and steric profile, conferred by the ortho-bromine substituent, the para-fluorine atom, and the central benzophenone core, offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and target binding affinity.[1][2] This guide provides an in-depth analysis of the synthesis, core reactivity, and stability of 2-Bromo-4'-Fluorobenzophenone, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

2-Bromo-4'-Fluorobenzophenone (CAS No. 573-46-6) is a polysubstituted aromatic ketone.[3] The molecule's reactivity is dictated by three primary regions: the electrophilic carbonyl carbon, the carbon-bromine bond on the ortho-substituted ring, and the two aromatic systems. The electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the steric hindrance and reactivity of the bromine atom, creates a unique chemical entity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 573-46-6 | [3] |

| Molecular Formula | C₁₃H₈BrFO | [3] |

| Molecular Weight | 279.1 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline solid | Inferred from similar compounds |

| Melting Point | Data not widely published; expected to be a solid at room temperature. | N/A |

| Boiling Point | Data not widely published. | N/A |

| Predicted ¹H NMR | ~ 7.2 - 7.9 ppm (m, 8H, Aromatic Protons) | [4] |

| Predicted ¹³C NMR | ~ 194 ppm (C=O), ~165 ppm (d, ¹JCF ≈ 250 Hz, C-F), ~120-140 ppm (Aromatic C), ~122 ppm (C-Br) | [4] |

| Predicted IR (cm⁻¹) | ~ 1665 (C=O Stretch), ~1230 (C-F Stretch), ~700 (C-Br Stretch) | [4] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[1] This pathway involves the electrophilic acylation of fluorobenzene with 2-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality in Synthesis:

-

Choice of Reactants: Fluorobenzene is used in excess to serve as both the reactant and the solvent, driving the reaction towards the product. 2-Bromobenzoyl chloride is the electrophilic acylating agent.

-

Lewis Acid Catalyst: Aluminum chloride is essential for activating the benzoyl chloride. It coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich fluorobenzene ring.

-

Reaction Control: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction upon catalyst addition, and then heated to reflux to ensure completion.[5]

-

Workup: The reaction is quenched by pouring the mixture into acidic water. This hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase.

Caption: Workflow for the synthesis of 2-Bromo-4'-Fluorobenzophenone.

Protocol 1: Synthesis of 2-Bromo-4'-Fluorobenzophenone

-

Vessel Preparation: Equip a 250 mL three-necked, round-bottom flask with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.

-

Reactant Charging: Charge the flask with fluorobenzene (100 mL, excess) and 2-bromobenzoyl chloride (10.0 g, 45.6 mmol). Begin stirring and cool the mixture to 0°C using an ice-water bath.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (6.7 g, 50.2 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 85°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare 200 mL of ice water containing 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the acidic ice water with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallize the resulting solid from ethanol to afford pure 2-Bromo-4'-Fluorobenzophenone as a white or off-white crystalline solid.[5]

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Core Reactivity: A Trifunctional Scaffold

The synthetic utility of 2-Bromo-4'-Fluorobenzophenone arises from its three distinct reactive zones, allowing for sequential and regioselective modifications.

Sources

The Strategic deployment of 2-Bromo-4'-Fluorobenzophenone in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Architectural Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel therapeutic agents. 2-Bromo-4'-Fluorobenzophenone emerges as a molecule of significant strategic value, embodying a trifecta of reactive functionalities that position it as a privileged starting material for medicinal chemists. This technical guide will provide an in-depth exploration of the potential applications of this compound, moving beyond a mere cataloging of possibilities to a causal analysis of why its unique architecture is amenable to the creation of diverse and potent bioactive molecules. We will delve into its synthetic utility and explore its potential in the development of anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial agents, supported by established protocols and mechanistic insights.

Physicochemical Properties and Synthetic Accessibility

2-Bromo-4'-Fluorobenzophenone is a diaryl ketone characterized by a bromine atom ortho to the carbonyl group on one phenyl ring and a fluorine atom at the para position of the other. This specific arrangement of functional groups dictates its chemical reactivity and subsequent applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrFO | N/A |

| Molecular Weight | 279.11 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 61.5 °C | N/A |

The synthetic accessibility of 2-Bromo-4'-Fluorobenzophenone is a key enabler of its use in drug discovery. A common and efficient method for its preparation is the Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Caption: A general synthetic scheme for 2-Bromo-4'-Fluorobenzophenone.

This straightforward synthesis provides a reliable supply of the starting material for more complex, multi-step synthetic campaigns.

A Versatile Hub for Synthetic Diversification

The true power of 2-Bromo-4'-Fluorobenzophenone lies in its capacity to serve as a versatile synthetic intermediate. The differential reactivity of its functional groups allows for a modular and divergent approach to library synthesis.

-

The Benzophenone Core: The benzophenone scaffold is a common motif in a multitude of biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric groups.

-

The Bromine Handle: The ortho-bromine atom is a key synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki, Stille, and Sonogashira couplings. Furthermore, it is amenable to Buchwald-Hartwig amination and amidation reactions, enabling the facile introduction of nitrogen-containing functionalities.

-

The Fluorine Atom: The para-fluoro substituent on the second phenyl ring is a valuable feature in medicinal chemistry. Fluorine's high electronegativity and small size can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, which is particularly crucial for CNS-penetrant drugs.[4]

Caption: Key reaction pathways for diversifying the 2-Bromo-4'-Fluorobenzophenone scaffold.

Potential Therapeutic Applications

The structural features of 2-Bromo-4'-Fluorobenzophenone make it an ideal starting point for the development of a wide range of therapeutic agents.

Anticancer Agents

The benzophenone scaffold is a well-established pharmacophore in oncology research.[5] Derivatives of 2-Bromo-4'-Fluorobenzophenone can be designed to target various hallmarks of cancer.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a diaryl scaffold. The ability to introduce diverse substituents via cross-coupling reactions on the 2-bromo position allows for the exploration of structure-activity relationships (SAR) to target the ATP-binding pocket of specific kinases. For instance, the related compound 2-bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of EGFR and HER2.[6]

-

Tubulin Polymerization Inhibitors: Certain benzophenone derivatives have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy.[4] The ortho-amino benzophenone derivatives, for example, have demonstrated potent antimitotic activity.[4] The bromine atom of 2-Bromo-4'-Fluorobenzophenone can be readily converted to an amino group, providing access to this class of compounds.

-

Inducers of Apoptosis: Benzofuran-chalcone hybrids have been shown to induce apoptosis in cancer cells.[7] 2-Bromo-4'-Fluorobenzophenone can serve as a precursor for the synthesis of various chalcone derivatives.

| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| Benzophenone-Thiazole Derivatives | - | VEGF-A Inhibition | [1] |

| Furochromone/Benzofuran Derivatives | Various Human Cancer Cell Lines | 3.56 x 10⁻¹³ to 4.89 x 10⁻⁷ M | [6] |

| 2-Aminobenzophenone Derivatives | Colo 205, NUGC3, HA22T | 50-100 fold lower than Combretastatin A-4 | [4] |

| Benzofuran-Chalcone Hybrids | A549, H1299, MCF-7, MDA-MB-231 | Dose- and time-dependent cytotoxicity | [7] |

Central Nervous System (CNS) Agents

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. The physicochemical properties of 2-Bromo-4'-Fluorobenzophenone derivatives can be fine-tuned to enhance BBB penetration.

-

LogP and Polar Surface Area (PSA): The lipophilicity (LogP) and PSA are critical parameters for BBB permeability. The benzophenone core provides a lipophilic character, while the introduction of various functional groups at the 2-position can modulate the overall LogP and PSA to fall within the optimal range for CNS penetration (typically LogP 1-3 and PSA < 90 Ų).[8][9]

-

Neurodegenerative Diseases: Chronic inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Benzophenone derivatives have shown anti-inflammatory and antioxidant properties.[11] Furthermore, 2-phenylbenzofuran derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease.[12] These benzofurans can be synthesized from precursors derived from 2-Bromo-4'-Fluorobenzophenone.

Anti-inflammatory Agents

The anti-inflammatory potential of benzophenone derivatives is well-documented.[11][13] They can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.

-

COX Inhibition: Some benzophenone derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[11]

-

Modulation of NF-κB and MAPK Pathways: Brominated phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[13]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzophenone derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]

-

Mechanism of Action: Structure-activity relationship studies have revealed that the benzophenone core is often essential for antibacterial activity.[1] Some benzophenone tetraamides have been shown to act by causing membrane depolarization in bacteria.[1]

-

Broad-Spectrum Potential: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The ability to readily diversify the 2-Bromo-4'-Fluorobenzophenone scaffold allows for the systematic exploration of SAR to optimize antimicrobial potency and spectrum.

Experimental Protocols

To illustrate the practical utility of 2-Bromo-4'-Fluorobenzophenone, the following are representative experimental protocols for a key synthetic transformation and a fundamental biological assay.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-4'-Fluorobenzophenone with an arylboronic acid.

Materials:

-

2-Bromo-4'-Fluorobenzophenone

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4'-Fluorobenzophenone (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Add a 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of synthesized 2-Bromo-4'-Fluorobenzophenone derivatives on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

2-Bromo-4'-Fluorobenzophenone represents a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged benzophenone core, a synthetically tractable bromine handle, and a beneficial fluorine atom provides a powerful platform for the design and synthesis of diverse libraries of bioactive compounds. The potential applications of its derivatives span multiple therapeutic areas, including oncology, neurology, and infectious diseases.

Future research in this area should focus on the systematic exploration of the chemical space accessible from this scaffold. The generation of focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors, is a promising avenue. Furthermore, the development of novel synthetic methodologies to further functionalize the benzophenone core will undoubtedly expand the utility of this remarkable starting material. As our understanding of disease biology deepens, the strategic deployment of such versatile chemical tools will be instrumental in the discovery of the next generation of medicines.

References

-

Firestine, S. M., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(20), 6334-6344. [Link]

-

Abdel-rahman, A. A.-H., et al. (2017). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 7(83), 52778-52793. [Link]

-

de Oliveira, R. J., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmacognosy, 30, 796-806. [Link]

-

Zhou, B.-D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. [Link]

-

Li, Y., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 13, 843310. [Link]

-

Zussy, C., et al. (2018). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 11, 276. [Link]

-

Firestine, S. M., et al. (2009). Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry, 52(20), 6334-6344. [Link]

-

Sahoo, A. K., et al. (2018). Novel 2-pheynlbenzofuran Derivatives as Selective Butyrylcholinesterase Inhibitors for Alzheimer's Disease. Scientific Reports, 8(1), 4443. [Link]

-

Abdel-Sattar, E., et al. (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]

-

Acar, Ç., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ChemistrySelect, 8(9), e202204402. [Link]

-

da Silva, M. F. D. G. F., et al. (2015). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS ONE, 10(6), e0128331. [Link]

-

Mishra, M., et al. (2016). The Flavonoid Derivative 2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one Protects Against Aβ42-Induced Neurodegeneration in Transgenic Drosophila: Insights from In Silico and In Vivo Studies. ResearchGate. [Link]

-

Szymańska, E., et al. (2020). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 25(23), 5754. [Link]

-

L'Episcopo, F., et al. (2011). Immunopathogenesis of neurodegenerative diseases: current therapeutic models of neuroprotection with special reference to natural products. Current pharmaceutical design, 17(3), 230-248. [Link]

-

Iqbal, M. A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8963. [Link]

-

Smith, A., et al. (2012). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neuroscience, 32(31), 10575-10586. [Link]

-

Liou, J.-P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556-2562. [Link]

-

Zhang, M.-Q., & Wilkinson, B. (2007). Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer's diagnosis. PLoS ONE, 2(6), e534. [Link]

-

Ghose, A. K., et al. (2012). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 1, 1. [Link]

Sources

- 1. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]

- 4. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Immunopathogenesis of neurodegenerative diseases: current therapeutic models of neuroprotection with special reference to natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]

- 12. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Friedel-Crafts Synthesis of 2-Bromo-4'-Fluorobenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation reaction for the targeted synthesis of 2-Bromo-4'-Fluorobenzophenone, a valuable diaryl ketone intermediate in medicinal chemistry.[1] We will dissect the underlying electrophilic aromatic substitution mechanism, present a field-proven experimental protocol, and rationalize the critical process parameters that govern reaction success and product purity. This document is structured to serve as a practical and theoretical resource, bridging fundamental organic chemistry principles with tangible laboratory application.

Introduction: The Significance of Diaryl Ketones and the Friedel-Crafts Acylation